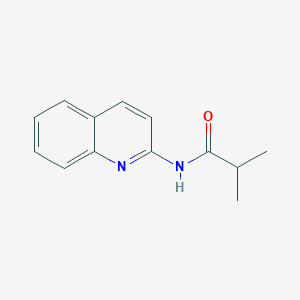

2-methyl-N-quinolin-2-ylpropanamide

Description

2-Methyl-N-quinolin-2-ylpropanamide is a propanamide derivative featuring a quinolin-2-yl substituent attached to the amide nitrogen. The compound’s molecular formula is inferred as C₁₃H₁₄N₂O, with a theoretical molecular weight of 214.26 g/mol, derived from its propanamide backbone and quinoline moiety.

Properties

IUPAC Name |

2-methyl-N-quinolin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9(2)13(16)15-12-8-7-10-5-3-4-6-11(10)14-12/h3-9H,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATZHKHFXTZJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparative Data of Propanamide Derivatives

*Theoretical calculation based on structure.

Structural and Functional Analysis

Quinoline vs. Pyridine Derivatives: The pyridinyl derivatives (e.g., 2,2-dimethyl-N-(4-pyridinyl)propanamide) exhibit lower molecular weights (~178 g/mol) compared to the quinoline-based target compound (~214 g/mol).

Heterocyclic Substituents: The thienyl derivative (2-chloro-N-(thien-2-ylmethyl)propanamide) introduces a sulfur atom, which may alter electronic properties and binding affinity in biochemical contexts. Its molar mass (~203.5 g/mol) is intermediate between pyridinyl and quinolinyl analogs, suggesting a balance between steric bulk and reactivity .

The fluorine atom may enhance metabolic stability .

Hydroxyquinoline Derivatives: N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide features an 8-hydroxy group on the quinoline ring, which is known for metal chelation properties. This could make it relevant in neurodegenerative disease research or as an antimicrobial agent .

Research Findings and Trends

- Pyridine Derivatives : The 4-pyridinyl analog’s melting point (170°C) suggests high crystallinity, possibly due to strong hydrogen bonding from the pyridine nitrogen. Such properties are advantageous in solid-state synthesis .

- Thienyl Derivatives : The chloro and thiophene groups in 2-chloro-N-(thien-2-ylmethyl)propanamide may confer reactivity toward nucleophilic substitution, making it a versatile intermediate in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.